

# Spectroscopic comparison of 2-Chloro-5-nitrobenzoyl chloride and its isomers

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## Compound of Interest

Compound Name: *2-Chloro-5-nitrobenzoyl chloride*

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## A Spectroscopic Deep Dive: Comparative Analysis of **2-Chloro-5-nitrobenzoyl Chloride** and Its Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is paramount. Positional isomers, such as the various forms of chloro-nitrobenzoyl chloride, can exhibit vastly different chemical reactivity and biological activity. This guide provides a detailed spectroscopic comparison of **2-Chloro-5-nitrobenzoyl chloride** and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals. The differentiation of these isomers is crucial for ensuring the purity of synthetic intermediates and the efficacy and safety of final products.

This comparison utilizes data from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural nuances arising from the varied positions of the chloro and nitro substituents on the benzoyl chloride backbone.

## Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for **2-Chloro-5-nitrobenzoyl chloride** and a selection of its isomers. It is important to note that a complete experimental dataset for all isomers is not readily available in public databases. In such cases, data for the corresponding benzoic acids are provided as a close reference, particularly for the aromatic region in NMR and key functional group vibrations in IR spectroscopy.

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	IR (cm <sup>-1</sup> )	Mass Spectrometry (m/z)
2-Chloro-5-nitrobenzoyl chloride	Aromatic protons <sup>[1]</sup>	Data not readily available	C=O stretch, NO <sub>2</sub> asymmetric and symmetric stretches, C-Cl stretch <sup>[2]</sup>	M+ peak at 184 (for C <sub>7</sub> H <sub>3</sub> ClNO <sub>3</sub> ), with characteristic isotopic patterns for chlorine <sup>[2]</sup>
2-Chloro-4-nitrobenzoyl chloride	Aromatic protons <sup>[3]</sup>	Aromatic and carbonyl carbons <sup>[4]</sup>	Key vibrational frequencies available <sup>[5]</sup>	Molecular Ion: 220.010 <sup>[5]</sup>
4-Chloro-3-nitrobenzoyl chloride	Data not readily available	Data not readily available	Key ATR-IR data available <sup>[6]</sup>	M+ peak at 184, with fragments at 138 and 186 <sup>[6]</sup>
3-Chloro-4-nitrobenzoyl chloride	Data not readily available	Data not readily available	Data not readily available	Molecular Formula: C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>3</sub> <sup>[7]</sup>
3-Chloro-5-nitrobenzoic acid*	Data not readily available	Data not readily available	Vapor Phase IR available <sup>[8]</sup>	GC-MS data available <sup>[8]</sup>

Note: Data for the corresponding benzoic acid is provided as a reference due to the limited availability of data for the benzoyl chloride isomer.

## Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable spectroscopic data. Below are representative methodologies for the techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the chloro-nitrobenzoyl chloride isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube.<sup>[9]</sup> The  $^1\text{H}$  NMR spectrum is acquired on a 300 or 400 MHz spectrometer.<sup>[10]</sup> Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For  $^{13}\text{C}$  NMR, a higher sample concentration and a greater number of scans are generally required to achieve an adequate signal-to-noise ratio.

## Fourier-Transform Infrared (FTIR) Spectroscopy

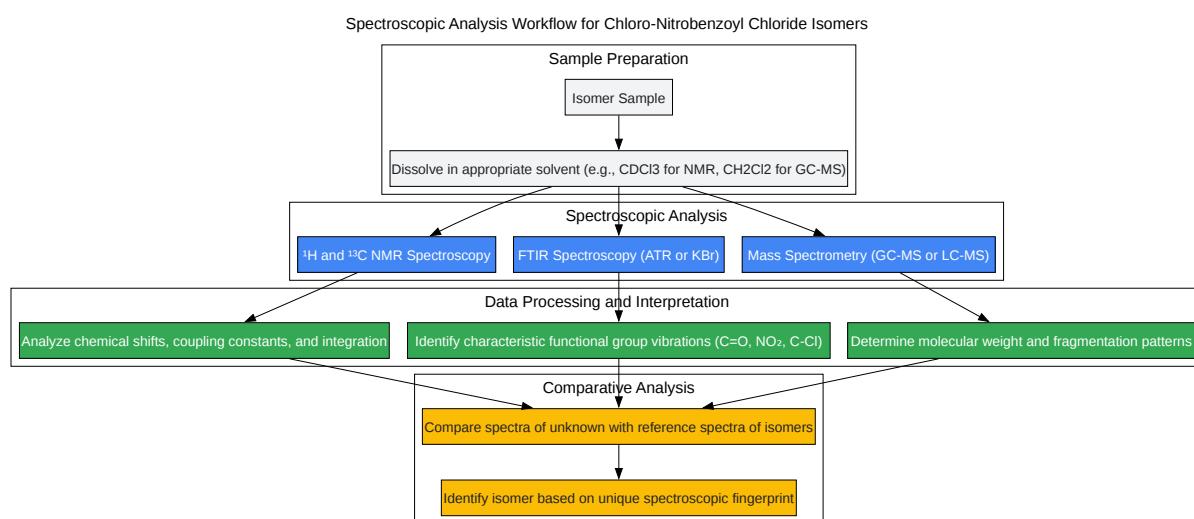
Infrared spectra can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method. For the ATR method, a small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.<sup>[9]</sup> For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.<sup>[2]</sup> The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.<sup>[9]</sup> The compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.<sup>[9]</sup> For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is often derivatized, for instance with benzoyl chloride itself, to improve chromatographic separation and ionization efficiency.<sup>[11][12]</sup> The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).

## Experimental and Analytical Workflow

The logical flow of spectroscopic analysis for the identification and comparison of **2-Chloro-5-nitrobenzoyl chloride** and its isomers is crucial for a systematic approach. The following diagram, generated using the DOT language, illustrates a typical workflow.



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Caption: Experimental workflow for the spectroscopic analysis of chloro-nitrobenzoyl chloride isomers.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous identification and differentiation of the various isomers of chloro-nitrobenzoyl

chloride, which is a critical step in both academic research and industrial drug development.

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